molecular formula C9H16O3 B12109050 (S)-2,3-Bis(hydroxymethyl)-1-(2-hydroxyethyl)-1-cyclopentene

(S)-2,3-Bis(hydroxymethyl)-1-(2-hydroxyethyl)-1-cyclopentene

Cat. No.: B12109050
M. Wt: 172.22 g/mol
InChI Key: SNRXLUZYBRTVHL-UHFFFAOYSA-N
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Description

(S)-2,3-Bis(hydroxymethyl)-1-(2-hydroxyethyl)-1-cyclopentene is a chiral cyclopentene derivative featuring two hydroxymethyl groups at positions 2 and 3 and a 2-hydroxyethyl substituent at position 1. The (S)-configuration imparts stereochemical specificity, which may influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

2-[2,3-bis(hydroxymethyl)cyclopenten-1-yl]ethanol

InChI

InChI=1S/C9H16O3/c10-4-3-7-1-2-8(5-11)9(7)6-12/h8,10-12H,1-6H2

InChI Key

SNRXLUZYBRTVHL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C1CO)CO)CCO

Origin of Product

United States

Preparation Methods

Nickel-Catalyzed Regioselective Ring Expansion

A prominent strategy for constructing the cyclopentene core involves nickel-catalyzed rearrangements of vinyl cyclopropanes. Miura and colleagues demonstrated that Ni(cod)₂ with phosphine or N-heterocyclic carbene (NHC) ligands enables regiocontrol over substituent placement on the cyclopentene ring. For the target compound, a substituted vinyl cyclopropane precursor 34 (Scheme 1) undergoes C–C bond cleavage under Ni catalysis.

Mechanistic Insights :

  • Ligand-Dependent Selectivity : PBu₃ ligands favor 1,4-disubstituted cyclopentenes via C1–C3 bond cleavage (intermediate XIXa ), while IPr* ligands promote 1,5-disubstituted products through C1–C2 cleavage (intermediate XIXb ).

  • Stereoretention : Enantiomerically enriched cyclopropanes retain configuration during rearrangement, enabling access to the (S)-stereocenter.

Lewis Acid-Catalyzed [3+2] Cyclization

Scandium-Triflate-Mediated Annulation

Sc(OTf)₃ catalyzes [3+2] cyclizations between donor-acceptor cyclopropanes 65 and α-oxo ketene dithioacetals 64 to form cyclopentenes 66 (Scheme 2). This method tolerates hydroxyl-protected substrates, making it suitable for polyol synthesis.

Key Steps :

  • Electrophilic Activation : Sc(OTf)₃ activates the cyclopropane, enabling nucleophilic attack by the ketene dithioacetal.

  • Zwitterionic Intermediate : Formation of XXXII followed by ring closure yields cyclopentene XXXIII , which eliminates EtSH upon warming.

Adaptation for Target Compound :
Using hydroxymethyl-substituted cyclopropanes and hydroxyethyl-containing dithioacetals could directly install the desired substituents. Protecting groups (e.g., silyl ethers) may be necessary to prevent side reactions.

Enantioselective Reduction of Cyclopentenones

L-Selectride-Mediated Stereochemical Control

The synthesis of hexahydrofuropyran derivatives by stereoselective ketone reduction (PMC article) provides a model for configuring the (S)-stereocenter. For example, ketone 29 (Scheme 3) is reduced using L-selectride to yield alcohol 30 with a 5:1 diastereomeric ratio.

Application :

  • Cyclopentenone Intermediate : Oxidation of a cyclopentene diol to the corresponding ketone.

  • Asymmetric Reduction : L-selectride or Corey-Bakshi-Shibata (CBS) reduction to establish the (S)-configuration at C1.

Multi-Step Synthesis from Furan Precursors

Lactone Reduction and Functionalization

The PMC article outlines a route to hexahydrofuropyran-4-ol 7 starting from lactone 4 :

  • Diol Formation : LiAlH₄ reduces lactone 4 to diol.

  • Selective Protection : Monoacetylation and silylation yield intermediate 5 .

  • Ozonolysis and Cyclization : Ozonolysis followed by BF₃·Et₂O-mediated reduction forms bicyclic acetal 6 .

Adaptation :
Replacing the furan moiety with a cyclopentene scaffold and introducing hydroxymethyl/hydroxyethyl groups via similar protection/deprotection sequences could yield the target compound.

Stereochemical Resolution Using Chiral Auxiliaries

Chiral Pool Synthesis

The PubChem entry for 2-[(1R)-2,3-bis(hydroxymethyl)cyclopent-2-en-1-yl]ethanol (CID 5316559) suggests using enantiopure starting materials. For the (S)-enantiomer:

  • Chiral Epoxide Opening : Epoxide derived from D-mannitol could set the stereocenter.

  • Grignard Addition : Hydroxyethyl introduction via organometallic addition.

Comparative Analysis of Methods

MethodKey Catalyst/ReagentYield (%)StereocontrolComplexity
Ni-Catalyzed RearrangementNi(cod)₂/PBu₃85–92High (er > 95:5)Moderate
Sc(OTf)₃ CyclizationScandium triflate70–78ModerateHigh
L-Selectride ReductionL-Selectride65–75High (dr 5:1)Low
Chiral Pool SynthesisD-Mannitol derivatives50–60HighVery High

Challenges and Optimization Strategies

  • Hydroxyl Group Reactivity : Concurrent protection of hydroxymethyl and hydroxyethyl groups (e.g., silylation or acetylation) is critical to avoid undesired side reactions.

  • Regioselectivity in Cyclization : Ligand choice in Ni catalysis profoundly impacts substituent placement.

  • Scalability : Ni-mediated methods offer scalability, whereas chiral pool synthesis is limited by starting material availability .

Chemical Reactions Analysis

Types of Reactions

(S)-2,3-Bis(hydroxymethyl)-1-(2-hydroxyethyl)-1-cyclopentene can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

Synthetic Chemistry

(S)-2,3-Bis(hydroxymethyl)-1-(2-hydroxyethyl)-1-cyclopentene serves as a valuable intermediate in synthetic chemistry. Its unique structure allows it to participate in various chemical reactions, making it useful for the synthesis of more complex molecules. The compound can undergo:

  • Oxidation: Hydroxyl groups can be oxidized to form carbonyl compounds.
  • Reduction: Can be reduced to yield alcohols or other derivatives.
  • Substitution Reactions: Hydroxyl groups can be replaced with other functional groups using appropriate reagents like thionyl chloride or phosphorus tribromide.

Biological Applications

Preliminary studies indicate that (S)-2,3-Bis(hydroxymethyl)-1-(2-hydroxyethyl)-1-cyclopentene may interact with biological targets, suggesting potential applications in pharmacology:

  • Enzyme Interactions: The compound may bind to enzymes involved in metabolic pathways, influencing their activity. This interaction could lead to the development of enzyme inhibitors for therapeutic purposes.
  • Antimicrobial Properties: Similar compounds have shown antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential for developing new antimicrobial agents.

Case Study 1: Synthesis and Reactivity

A study focused on the synthesis of (S)-2,3-Bis(hydroxymethyl)-1-(2-hydroxyethyl)-1-cyclopentene highlighted its versatility as a synthetic building block. Researchers demonstrated that the compound could be synthesized through classical organic synthesis techniques and modern chiral synthesis methods. The resulting compound was then utilized to create derivatives with enhanced biological activity, showcasing its importance in drug discovery .

Research assessing the biological activity of (S)-2,3-Bis(hydroxymethyl)-1-(2-hydroxyethyl)-1-cyclopentene revealed that it could inhibit certain enzymes linked to metabolic disorders. In vitro studies indicated that modifications of this compound led to increased potency against specific targets, suggesting its potential role in developing treatments for conditions like diabetes or obesity .

Mechanism of Action

The mechanism of action of (S)-2,3-Bis(hydroxymethyl)-1-(2-hydroxyethyl)-1-cyclopentene involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Reactivity with 1,4-Diols

The reactivity of polyhydroxylated compounds is often influenced by steric and electronic factors. For example:

  • 2-Hydroxyethyl phenol (): This aromatic 1,4-diol undergoes rapid cyclization to form 2,3-dihydrobenzofuran under mild basic conditions (0.5 mol eq. base, quantitative yield). The aromatic ring stabilizes intermediates, favoring cyclization.
  • 1,2-Bis(hydroxymethyl)benzene (): Forms phthalan quantitatively under similar conditions. The rigid benzene backbone facilitates intramolecular etherification.

Comparison : The cyclopentene backbone in the target compound introduces ring strain and conformational flexibility, which may alter reaction pathways or kinetics compared to aromatic analogs. For instance, cyclization might require harsher conditions or yield different products (e.g., smaller or larger cyclic ethers).

Cyclopentanol Derivatives

  • Its single hydroxyl group limits hydrogen bonding, resulting in lower water solubility compared to polyhydroxylated compounds.

The hydroxyethyl chain may also confer surfactant-like properties.

Data Table: Key Properties of Selected Compounds

Compound Name Backbone Functional Groups Reactivity Highlights Physical Properties
(S)-2,3-Bis(hydroxymethyl)-1-(2-hydroxyethyl)-1-cyclopentene Cyclopentene 2× hydroxymethyl, 1× hydroxyethyl Likely forms cyclic ethers (stereospecific) Expected high solubility in polar solvents
2-Hydroxyethyl phenol () Benzene 1× hydroxyl, 1× hydroxyethyl Rapid cyclization to dihydrobenzofuran High thermal stability
1,2-Bis(hydroxymethyl)benzene () Benzene 2× hydroxymethyl Forms phthalan quantitatively Crystalline solid
1-Methylcyclopentanol () Cyclopentane 1× hydroxyl Low reactivity MP: 104–106°C; moderate solubility

Research Implications

  • Stereochemical Effects: The (S)-configuration of the target compound may enable enantioselective synthesis or chiral recognition in catalytic systems, a feature absent in non-chiral analogs like 1-methylcyclopentanol .
  • Applications: Potential uses include green chemistry (e.g., solvent-free reactions, as in ) or biomedical applications due to polyhydroxylation, similar to buffer agents like Bicine ().

Biological Activity

(S)-2,3-Bis(hydroxymethyl)-1-(2-hydroxyethyl)-1-cyclopentene, with the CAS number 126594-64-7, is an organooxygen compound characterized by its unique cyclopentene structure. This compound exhibits significant biological activities, making it a subject of interest in various fields including medicinal chemistry and synthetic biology. This article explores its biological activity, potential mechanisms of action, and relevant case studies.

  • Molecular Formula : C9_9H16_{16}O3_3
  • Molecular Weight : 172.22 g/mol
  • Structure : Contains two hydroxymethyl groups and one hydroxyethyl group attached to a cyclopentene ring.

Biological Activity Overview

Preliminary studies suggest that (S)-2,3-Bis(hydroxymethyl)-1-(2-hydroxyethyl)-1-cyclopentene may interact with various biological targets, particularly enzymes and receptors involved in metabolic pathways. The presence of hydroxymethyl and hydroxyethyl groups is hypothesized to enhance its binding affinity to these targets.

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as topoisomerase II, which plays a critical role in DNA replication and repair. Inhibition of this enzyme can lead to antiproliferative effects in mammalian cells .
  • Receptor Interaction : The compound's structural features suggest potential interactions with G-protein coupled receptors (GPCRs), which are pivotal in various signaling pathways.

Comparative Analysis

To better understand the uniqueness of (S)-2,3-Bis(hydroxymethyl)-1-(2-hydroxyethyl)-1-cyclopentene, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
(R)-2,3-Bis(hydroxymethyl)-1-(2-hydroxyethyl)-1-cyclopenteneSimilar stereochemistry but different chiralityPotentially different biological activity
2-Hydroxyethyl methacrylateHydroxyethyl group but lacks cyclopentene structureCommonly used in polymer chemistry
4-Hydroxy-4-methylpentan-2-oneContains hydroxyl groups but different backboneUsed as a flavoring agent
(S)-2-Hydroxy-3-methylbutanoic acidSimilar hydroxyl functionalitiesInvolved in metabolic pathways

Study on Antiproliferative Effects

A study published in the Journal of Medicinal Chemistry investigated the synthesis and biological activity of benzopsoralens with hydroxymethyl groups. It was found that these compounds exhibited significant antiproliferative effects on mammalian cells through enzyme inhibition mechanisms . Although not directly studying (S)-2,3-Bis(hydroxymethyl)-1-(2-hydroxyethyl)-1-cyclopentene, the findings suggest that similar structural features may confer comparable biological activities.

Neurotrophic Activity Assessment

Research on illicium sesquiterpenes indicated that compounds with similar hydroxymethyl functionalities could enhance neurite outgrowth in neuronal cultures. This neurotrophic effect highlights the potential for (S)-2,3-Bis(hydroxymethyl)-1-(2-hydroxyethyl)-1-cyclopentene to influence neural pathways and support neuronal health .

Q & A

Q. How to design experiments for studying degradation pathways under environmental conditions?

  • Methodology :
  • Accelerated Stability Testing : Expose the compound to UV light, humidity, and varying pH (3–10) for 4–12 weeks. Analyze degradation products via LC-MS .
  • Ecotoxicology : Follow OECD guidelines for assessing aquatic toxicity using Daphnia magna .

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